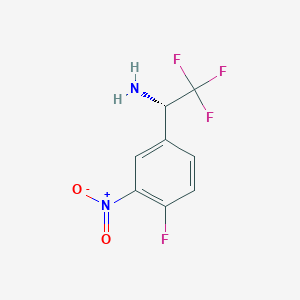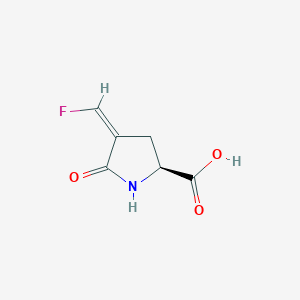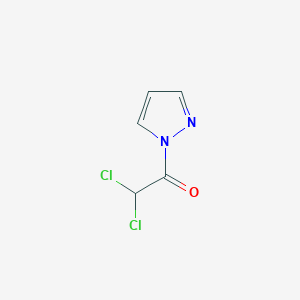
2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structural features This compound belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions
The nitrile group is often introduced via a nucleophilic substitution reaction, where a suitable leaving group (eg, a halide) is replaced by a cyanide ion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and selectivity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall safety.
化学反应分析
Types of Reactions
2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acid catalysts.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of nitrile to amine.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学研究应用
2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol
- 2-Methoxy-5-(phenylamino)methylphenol
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
属性
分子式 |
C15H17N3O |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-9-5-6-14(19-4)13(7-9)18-11(3)10(2)12(8-16)15(18)17/h5-7H,17H2,1-4H3 |
InChI 键 |
FFOZGPQIFGLNGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(C(=C2N)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)

![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)



![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)

